Bencyclane fumarate

Description

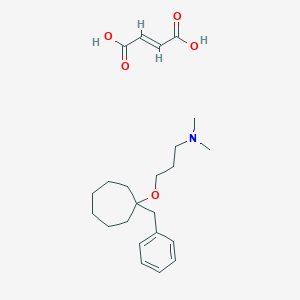

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(1-benzylcycloheptyl)oxy-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO.C4H4O4/c1-20(2)15-10-16-21-19(13-8-3-4-9-14-19)17-18-11-6-5-7-12-18;5-3(6)1-2-4(7)8/h5-7,11-12H,3-4,8-10,13-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTKNZAMFRGXCG-WLHGVMLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14286-84-1 |

Source

|

| Record name | 1-Propanamine, N,N-dimethyl-3-[[1-(phenylmethyl)cycloheptyl]oxy]-, (2E)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14286-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bencyclane fumarate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014286841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [3-[(1-benzylcycloheptyl)oxy]propyl]dimethylammonium hydrogen fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENCYCLANE FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZN2MG334O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bencyclane Fumarate: A Deep Dive into its Vasodilatory Mechanism on Vascular Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bencyclane (B1663192) fumarate (B1241708) is a vasoactive agent with a multifaceted mechanism of action on vascular smooth muscle, leading to vasodilation and increased blood flow. This technical guide provides an in-depth exploration of the core molecular pathways influenced by bencyclane, focusing on its interactions with ion channels, signaling cascades, and receptor systems. Quantitative data from various studies are summarized, and detailed experimental protocols for investigating its effects are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of its pharmacological profile.

Core Mechanisms of Action

Bencyclane fumarate exerts its vasodilatory effects on vascular smooth muscle through several primary mechanisms:

-

Calcium Channel Blockade: The principal mechanism of action is the inhibition of calcium influx into vascular smooth muscle cells.[1][2][3][4] By blocking L-type voltage-gated calcium channels, bencyclane reduces the intracellular calcium concentration available for the calmodulin-myosin light chain kinase pathway, which is essential for muscle contraction. This leads to smooth muscle relaxation and vasodilation.

-

Phosphodiesterase (PDE) Inhibition: Bencyclane has been shown to inhibit phosphodiesterase enzymes. However, this effect is considered weak, and its contribution to the overall vasodilatory effect is debated.[2] Studies have indicated that at concentrations that cause maximal relaxation, bencyclane does not significantly increase intracellular cyclic AMP (cAMP) levels, suggesting that PDE inhibition may not be a primary driver of its vasodilatory action in vascular smooth muscle.[2]

-

Sodium Channel Blockade: Bencyclane demonstrates a use-dependent blockade of sodium channels in excitable tissues.[5] This action is thought to contribute to its local anesthetic and potential antiarrhythmic properties. In the context of vascular smooth muscle, this effect may play a role in membrane stabilization.

-

Serotonin (B10506) (5-HT) Receptor Antagonism: Serotonin, acting through 5-HT2A receptors on vascular smooth muscle cells, is a potent vasoconstrictor.[6][7][8] While direct binding affinity data for bencyclane at serotonin receptors is not extensively reported in the available literature, its structural characteristics and broad pharmacological profile suggest a potential for interaction with these receptors, contributing to its vasodilatory and anti-platelet aggregation effects.

Quantitative Data

The following table summarizes the available quantitative data on the effects of bencyclane and related compounds on vascular smooth muscle and associated molecular targets. It is important to note that specific IC50 and Ki values for bencyclane are not consistently reported across the literature.

| Parameter | Compound | Value | Assay/Tissue | Reference |

| Relaxation | Bencyclane | Correlated with PDE inhibition Ki values | Bovine coronary arteries | [2] |

| Sodium Channel Blockade | Bencyclane | Frequency-dependent decrease in Vmax | Frog skeletal muscle and canine cardiac Purkinje fiber | [5] |

| 45Ca2+ Uptake Inhibition | SR 33805 (novel Ca2+ channel blocker) | IC50: 47 ± 18 nM | Serum-stimulated human aortic smooth muscle cells | |

| PDE Inhibition | Bencyclane | Weak inhibitory effect | In vitro | [2] |

Signaling Pathways

The vasodilatory action of this compound is a result of its influence on several key signaling pathways within the vascular smooth muscle cell.

Calcium-Dependent Contraction Pathway Inhibition

The primary pathway affected by bencyclane is the calcium-dependent contraction cascade.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. [The mechanism of action of bencyclane on smooth musculature] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium antagonism in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium antagonism in heart and vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use-dependent blockade of sodium channels induced by bencyclane in frog skeletal muscle and canine cardiac Purkinje fiber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functions of 5-HT2A receptor and its antagonists in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Serotonin (5HT) and its antagonists: involvement in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Pharmacological Effects of Bencyclane Fumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bencyclane fumarate (B1241708) is a vasoactive and spasmolytic agent with a multifaceted pharmacological profile. This technical guide provides a comprehensive overview of its primary pharmacological effects, focusing on its vasodilatory, antiplatelet, and rheological properties. The core mechanism of action revolves around the inhibition of calcium influx into vascular smooth muscle cells, leading to a cascade of downstream effects. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways to facilitate a deeper understanding of Bencyclane fumarate's therapeutic potential.

Introduction

This compound has been utilized in the management of peripheral and cerebral circulatory disorders. Its therapeutic efficacy stems from a combination of pharmacological actions that collectively improve blood flow and microcirculation. This guide delves into the fundamental mechanisms and effects of this compound, providing a technical resource for researchers and drug development professionals.

Primary Pharmacological Effects

The principal pharmacological effects of this compound include vasodilation, inhibition of platelet aggregation, and improvement of red blood cell deformability. A secondary, less pronounced effect is the weak inhibition of phosphodiesterase.

Vasodilation and Spasmolytic Effect

This compound exerts a direct relaxant effect on vascular smooth muscle, leading to vasodilation and increased blood flow.[1] This spasmolytic action is particularly beneficial in conditions characterized by vasospasm.[1]

Mechanism of Action: The primary mechanism underlying its vasodilatory effect is the blockade of calcium channels in vascular smooth muscle cells.[1] By inhibiting the influx of extracellular calcium, this compound reduces the intracellular calcium concentration available for the calmodulin-myosin light chain kinase pathway, ultimately leading to smooth muscle relaxation.

Signaling Pathway for Vasodilation:

Antiplatelet Aggregation

This compound inhibits platelet aggregation, a crucial process in thrombus formation.[1] This anti-aggregatory effect contributes to its therapeutic potential in preventing vascular occlusive events.[1]

Mechanism of Action: The antiplatelet effect is also linked to the inhibition of calcium mobilization within platelets. By reducing the increase in intracellular calcium concentration following agonist stimulation, this compound interferes with the signaling cascade that leads to platelet activation and aggregation.

Signaling Pathway for Antiplatelet Aggregation:

Effects on Red Blood Cell Deformability

This compound has been shown to improve the deformability of red blood cells (RBCs). This rheological effect is significant as it facilitates the passage of erythrocytes through the microcirculation, thereby enhancing tissue perfusion. Studies have demonstrated that Bencyclane, at concentrations up to 1 x 10⁻⁷ mol/l, significantly inhibits the in vitro aging of RBCs, which is associated with a decrease in their filterability.

Phosphodiesterase (PDE) Inhibition

Bencyclane exhibits a weak inhibitory effect on phosphodiesterase (PDE) in vitro. However, this effect is considered to be of minor importance to its overall therapeutic action, especially when compared to its potent calcium channel blocking activity. Studies have shown that at concentrations that cause maximal smooth muscle relaxation, Bencyclane does not significantly increase intracellular cAMP levels, suggesting that PDE inhibition is not the primary mechanism of its vasodilatory effect.

Quantitative Pharmacological Data

| Pharmacological Effect | Parameter | Value | Species/Tissue | Notes |

| Sodium Channel Blockade | Vmax Reduction | 9.3% | Frog Skeletal Muscle | At a concentration of 10 µM, Bencyclane decreased the maximal rate of rise (Vmax) of the action potential from 333.7 V/sec to 302.7 V/sec. |

| Red Blood Cell Deformability | Inhibition of Aging | Significant | Human Red Blood Cells (in vitro) | Concentrations up to 1 x 10⁻⁷ mol/l inhibited in vitro aging and improved filterability. |

| Phosphodiesterase Inhibition | PDE Inhibition | Weak | Bovine Coronary Arteries | The inhibitory effect on PDE is weak compared to papaverine. |

Experimental Protocols

The following sections outline the general methodologies employed to investigate the primary pharmacological effects of this compound.

Assessment of Vasodilation: Isometric Tension Recording

This protocol is used to measure the direct effect of this compound on the contractility of isolated blood vessels.

Experimental Workflow:

References

An In-depth Technical Guide to the Discovery and Synthesis of Bencyclane Fumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of bencyclane (B1663192) fumarate (B1241708). Bencyclane, chemically known as 3-[(1-benzylcycloheptyl)oxy]-N,N-dimethylpropylamine, is a vasoactive and antispasmodic agent. This document details the primary synthetic pathway, including experimental protocols for the key reaction steps. Furthermore, it elucidates the signaling pathways through which bencyclane exerts its therapeutic effects, primarily as a calcium channel blocker, phosphodiesterase inhibitor, and antiplatelet agent. All quantitative data are summarized in structured tables, and the described pathways and workflows are visualized using Graphviz diagrams.

Discovery and History

Bencyclane was first developed by Pallos et al. and patented in Hungary in 1956 (Hungarian Patent No. 151,865). It was identified as a compound with potent vasodilative and anticonvulsant activities. It is commercially available as its fumarate salt.

Synthesis Pathway

The most described synthetic route to bencyclane involves a two-step process:

-

Grignard Reaction: The synthesis initiates with the formation of the tertiary alcohol, 1-benzylcycloheptanol, through the Grignard reaction of cycloheptanone (B156872) with benzylmagnesium bromide.

-

Williamson Ether Synthesis: The resulting alcohol is then reacted with 3-dimethylaminopropyl chloride in a Williamson ether synthesis to yield the bencyclane free base.

-

Salt Formation: Finally, the bencyclane free base is treated with fumaric acid to produce the more stable bencyclane fumarate salt.

The overall synthetic workflow is depicted below.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzylcycloheptanol (Grignard Reaction)

This protocol describes the synthesis of the intermediate 1-benzylcycloheptanol from cycloheptanone and benzylmagnesium bromide.

-

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Benzyl (B1604629) bromide

-

Cycloheptanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

-

Add a solution of benzyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reagent formation. The reaction is exothermic and may require initial heating to start.

-

Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.

-

Add a solution of cycloheptanone in anhydrous diethyl ether dropwise to the Grignard reagent, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-benzylcycloheptanol.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Protocol 2: Synthesis of Bencyclane (Williamson Ether Synthesis)

This protocol outlines the synthesis of the bencyclane free base from 1-benzylcycloheptanol and 3-dimethylaminopropyl chloride.

-

Materials:

-

1-Benzylcycloheptanol

-

Sodium hydride (or another suitable base)

-

Anhydrous toluene (B28343) (or another suitable solvent)

-

3-Dimethylaminopropyl chloride hydrochloride

-

Sodium hydroxide (B78521) (for free base generation)

-

Deionized water

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, suspend sodium hydride in anhydrous toluene.

-

Add a solution of 1-benzylcycloheptanol in anhydrous toluene dropwise to the sodium hydride suspension at room temperature. The mixture is then typically heated to reflux to ensure complete formation of the alkoxide.

-

Prepare the free base of 3-dimethylaminopropyl chloride by dissolving the hydrochloride salt in water and adding a concentrated sodium hydroxide solution, followed by extraction with an organic solvent.

-

Add a solution of the 3-dimethylaminopropyl chloride free base in anhydrous toluene dropwise to the alkoxide solution.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and quench by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude bencyclane.

-

Purify the crude product by vacuum distillation.

-

Protocol 3: Preparation of this compound

This protocol details the formation of the fumarate salt from the bencyclane free base.

-

Materials:

-

Bencyclane (free base)

-

Fumaric acid

-

Ethanol (B145695) (or another suitable solvent)

-

-

Procedure:

-

Dissolve the purified bencyclane free base in ethanol.

-

Add a stoichiometric amount of fumaric acid dissolved in ethanol to the bencyclane solution.

-

Stir the mixture, and the this compound salt will precipitate.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain pure this compound.

-

Quantitative Data

| Step | Reaction | Typical Yield Range (%) |

| 1 | Grignard Reaction | 60-80 |

| 2 | Williamson Ether Synthesis | 50-90 |

| 3 | Salt Formation | >95 |

| Overall | - | 30-70 |

Table 1: Estimated Yields for the Synthesis of this compound.

Mechanism of Action

This compound exerts its therapeutic effects through multiple mechanisms, primarily acting as a calcium channel blocker, a weak phosphodiesterase (PDE) inhibitor, and an antiplatelet agent.[1]

Calcium Channel Blockade and Vasodilation

The primary mechanism of action of bencyclane is the inhibition of voltage-gated L-type calcium channels in vascular smooth muscle cells.[1] This blockade reduces the influx of extracellular calcium ions, which are essential for muscle contraction. The decreased intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and increased blood flow.

Phosphodiesterase (PDE) Inhibition

Bencyclane has been shown to exhibit a weak inhibitory effect on phosphodiesterase (PDE), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[2] Inhibition of PDE leads to an increase in intracellular cAMP levels. In vascular smooth muscle, elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.

Antiplatelet Activity

Bencyclane also demonstrates antiplatelet activity by inhibiting platelet aggregation.[1] While the exact mechanism is not fully elucidated, it is thought to be related to its ability to interfere with intracellular signaling pathways that are crucial for platelet activation and aggregation. This effect contributes to its therapeutic potential in preventing thrombus formation.

Conclusion

This compound is a multifaceted drug with a well-established synthetic pathway and a mechanism of action that involves several key physiological pathways. Its primary role as a calcium channel blocker, supplemented by its effects on phosphodiesterase and platelet aggregation, makes it an effective agent for conditions requiring vasodilation and improved blood flow. This guide provides a foundational understanding for researchers and professionals in drug development, offering detailed insights into the synthesis and pharmacological properties of this compound. Further research could focus on optimizing the synthetic route for higher yields and exploring the full spectrum of its antiplatelet and other potential therapeutic effects.

References

An In-Depth Technical Guide to the Initial In Vitro Vasodilatory Properties of Bencyclane Fumarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro studies investigating the vasodilatory properties of Bencyclane (B1663192) fumarate (B1241708). The document focuses on the core mechanisms of action, presenting quantitative data from key experiments, detailed methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Core Mechanisms of Vasodilation

Initial in vitro research indicates that Bencyclane fumarate elicits its vasodilatory effects primarily through two mechanisms:

-

Calcium Channel Blockade: The principal mechanism of action is the inhibition of calcium influx into vascular smooth muscle cells.[1] By blocking calcium channels, this compound reduces the intracellular calcium concentration available for the contractile machinery, leading to muscle relaxation and vasodilation.[1]

-

Phosphodiesterase (PDE) Inhibition: this compound also exhibits inhibitory activity against phosphodiesterase (PDE) enzymes.[2] However, this effect is considered weak in comparison to other vasodilators like papaverine (B1678415) and is likely a secondary contributor to its overall vasodilatory action.[2] Studies have shown that at concentrations that cause maximal smooth muscle relaxation, Bencyclane does not significantly increase cyclic AMP (cAMP) levels, suggesting the PDE inhibition is not the primary pathway for its potent relaxant effect.[2]

Additionally, Bencyclane has been noted to have a non-specific antiadrenergic effect, possibly due to a local anesthetic action at the cell membrane.[2]

Quantitative Data Summary

While specific quantitative data from dedicated in vitro studies on this compound's vasodilatory effects are not extensively reported in publicly available literature, the following tables structure the type of data that would be generated in such investigations.

Table 1: Vasodilatory Potency of this compound on Isolated Aortic Rings

| Parameter | Pre-contraction Agent | Vessel Type | This compound Value | Reference Compound (e.g., Verapamil) Value |

| EC50 (M) | Phenylephrine (B352888) (1 µM) | Rat Aorta | Data not available | Insert Value |

| Emax (% Relaxation) | Phenylephrine (1 µM) | Rat Aorta | Data not available | Insert Value |

| EC50 (M) | KCl (80 mM) | Rat Aorta | Data not available | Insert Value |

| Emax (% Relaxation) | KCl (80 mM) | Rat Aorta | Data not available | Insert Value |

EC50: Half-maximal effective concentration; Emax: Maximum effect.

Table 2: Calcium Channel Blocking Activity of this compound

| Parameter | Assay Type | Cell/Tissue Type | This compound Value | Reference Compound (e.g., Nifedipine) Value |

| IC50 (M) | Inhibition of Ca2+-induced contraction | Rabbit Aorta | Data not available | Insert Value |

| % Inhibition at [X] M | 45Ca2+ influx assay | Cultured Vascular Smooth Muscle Cells | Data not available | Insert Value |

IC50: Half-maximal inhibitory concentration.

Table 3: Phosphodiesterase Inhibitory Activity of this compound

| Parameter | PDE Isozyme | Assay Method | This compound Value | Reference Compound (e.g., Rolipram) Value |

| Ki (M) | Total PDE | Radiometric Assay | Data not available | Insert Value |

| IC50 (M) | PDE Isoform X | Fluorescence Polarization Assay | Data not available | Insert Value |

Ki: Inhibitory constant.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the vasodilatory properties of compounds like this compound.

Isolated Aortic Ring Vasodilation Assay

This assay is a classical method to assess the direct effect of a compound on vascular smooth muscle tone.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit Solution (KHS) (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, Glucose 11.1

-

Carbogen gas (95% O2, 5% CO2)

-

Phenylephrine (vasoconstrictor)

-

Potassium Chloride (KCl) (vasoconstrictor)

-

This compound

-

Organ bath system with isometric force transducers

Procedure:

-

Tissue Preparation: Euthanize the rat and carefully excise the thoracic aorta. Place the aorta in cold KHS. Gently remove adhering connective and adipose tissue. Cut the aorta into rings of 3-5 mm in length. For endothelium-denuded studies, the intimal surface of some rings is gently rubbed with a wooden stick.

-

Mounting: Mount each aortic ring between two stainless steel hooks in an organ bath chamber filled with KHS, maintained at 37°C, and continuously gassed with carbogen. The lower hook is fixed, and the upper hook is connected to an isometric force transducer.

-

Equilibration: Apply a resting tension of 1.5-2.0 g to the rings and allow them to equilibrate for 60-90 minutes. Replace the KHS every 15-20 minutes.

-

Viability and Endothelium Integrity Check: After equilibration, contract the rings with a high concentration of KCl (e.g., 80 mM) to check for viability. After washing and return to baseline, pre-contract the rings with phenylephrine (1 µM). Once a stable contraction is reached, add acetylcholine (B1216132) (10 µM) to assess endothelium integrity (a relaxation of >80% indicates an intact endothelium).

-

Vasodilation Assay: After washing and re-equilibration, induce a stable submaximal contraction with either phenylephrine (1 µM) or KCl (e.g., 60 mM). Once the contraction plateau is reached, add this compound in a cumulative manner (e.g., from 10⁻⁹ M to 10⁻⁴ M).

-

Data Analysis: Record the relaxation at each concentration as a percentage of the pre-induced contraction. Construct concentration-response curves and calculate the EC50 and Emax values.

Calcium Channel Blocking Activity Assay

This assay determines the ability of a compound to inhibit calcium influx through voltage-gated calcium channels.

Materials:

-

Isolated aortic rings (prepared as in 3.1)

-

Calcium-free KHS

-

Potassium-rich, calcium-free KHS (e.g., 80 mM KCl)

-

Calcium Chloride (CaCl2)

-

This compound

Procedure:

-

Tissue Preparation and Mounting: Prepare and mount aortic rings as described in the vasodilation assay.

-

Depolarization in Calcium-Free Medium: After equilibration in normal KHS, replace the bathing solution with calcium-free KHS for a period (e.g., 20 minutes) to deplete intracellular calcium stores. Then, expose the rings to a potassium-rich, calcium-free KHS to depolarize the smooth muscle cell membranes.

-

Cumulative Calcium Response: Add CaCl2 in a cumulative manner to the bath to induce contractions mediated by calcium influx through voltage-gated calcium channels.

-

Inhibition Protocol: In a parallel set of experiments, after the incubation in potassium-rich, calcium-free KHS, add different concentrations of this compound and incubate for a defined period (e.g., 30 minutes).

-

Calcium Response in Presence of Inhibitor: Following incubation with this compound, perform the cumulative addition of CaCl2.

-

Data Analysis: Compare the concentration-response curves for CaCl2 in the absence and presence of this compound. Calculate the IC50 value for the inhibition of calcium-induced contractions.

Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PDEs.

Materials:

-

Purified PDE enzyme (specific isozymes can be used)

-

³H-cAMP or ³H-cGMP (radiolabeled substrate)

-

Snake venom phosphodiesterase (for conversion of AMP/GMP to adenosine/guanosine)

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation cocktail and counter

-

This compound

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), MgCl₂, the radiolabeled substrate (³H-cAMP or ³H-cGMP), and the purified PDE enzyme.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.

-

Enzymatic Reaction: Initiate the reaction by adding the PDE enzyme and incubate at 30°C for a specific time, ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by boiling the mixture.

-

Conversion to Nucleoside: Add snake venom phosphodiesterase to convert the product of the PDE reaction (³H-AMP or ³H-GMP) to ³H-adenosine or ³H-guanosine.

-

Separation: Add an anion-exchange resin slurry to the mixture. The resin binds to the unreacted charged substrate (³H-cAMP/cGMP) and the charged product (³H-AMP/GMP), while the uncharged nucleoside (³H-adenosine/guanosine) remains in the supernatant.

-

Quantification: Centrifuge the mixture and take an aliquot of the supernatant. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity in the supernatant is proportional to the PDE activity. Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 or Ki value.

Visualizations

The following diagrams illustrate the key signaling pathways and a generalized experimental workflow.

References

Bencyclane Fumarate's Effect on Intracellular Calcium Concentration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bencyclane (B1663192) fumarate (B1241708) is a vasoactive compound recognized for its vasodilatory and spasmolytic properties. A primary mechanism underpinning these effects is its influence on intracellular calcium ([Ca2+]i) homeostasis. This technical guide provides a comprehensive overview of the current understanding of bencyclane fumarate's action on intracellular calcium concentration, with a focus on its role as a calcium channel blocker. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways involved.

Introduction

Intracellular calcium ions are critical second messengers that regulate a vast array of cellular processes, including muscle contraction, neurotransmission, and gene expression. In vascular smooth muscle cells (VSMCs), an elevation in [Ca2+]i is the primary trigger for vasoconstriction. Consequently, pharmacological agents that modulate [Ca2+]i are of significant interest in the management of cardiovascular and circulatory disorders. This compound has been identified as one such agent, primarily functioning by inhibiting the influx of calcium into vascular smooth muscle cells, which leads to vasodilation.[1] This guide delves into the specifics of this mechanism, presenting the available evidence and methodologies for its investigation.

Quantitative Effects of this compound on Intracellular Calcium

Quantitative data on the effect of this compound on intracellular calcium concentration is limited but informative. A key study in human erythrocytes from patients with sickle cell anemia demonstrated a statistically significant reduction in cytoplasmic calcium levels following bencyclane intervention.

Table 1: Effect of this compound on Intracellular and Cellular Parameters in Human Erythrocytes

| Parameter | Before Bencyclane Intervention | After Bencyclane Intervention | P-value | Reference |

| Intracytoplasmic Ca2+ Concentration | 3.5 ± 0.6 µmol/l | 2.7 ± 0.25 µmol/l | < 0.0001 | [2] |

| Ca2+-Mg2+ ATPase Level | 172 ± 12 nmol Pi/mg protein/h | 222 ± 44 nmol Pi/mg protein/h | < 0.0001 | [2] |

Data from a study on 18 patients with homozygous sickle cell anemia.[2]

Core Mechanisms of Action

This compound's primary mechanism of action is the inhibition of calcium entry into smooth muscle cells.[1] This is achieved through the blockade of voltage-gated calcium channels (VGCCs) on the plasma membrane. By reducing calcium influx, bencyclane effectively lowers the cytosolic calcium concentration available to initiate the contractile cascade.

Inhibition of Voltage-Gated Calcium Channels

VGCCs are crucial for the regulation of [Ca2+]i in excitable cells like VSMCs.[3] These channels open in response to membrane depolarization, allowing an influx of extracellular calcium. Bencyclane acts as a direct antagonist to these channels, although the specific subtypes of VGCCs it predominantly targets (e.g., L-type, T-type) require further elucidation. The general mechanism involves bencyclane binding to the channel protein, which hinders its opening and reduces the overall calcium current.

Bencyclane blocking voltage-gated calcium channels.

Potential Effects on Intracellular Calcium Stores

Beyond blocking plasma membrane channels, many vasoactive agents also influence the release of calcium from intracellular stores, such as the sarcoplasmic/endoplasmic reticulum (SR/ER). The two primary mechanisms for SR/ER calcium release are through inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs) and ryanodine (B192298) receptors (RyRs). While direct evidence for bencyclane's effect on these pathways is scarce, it is a critical area for future investigation.

Another key component of intracellular calcium homeostasis is the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), which pumps calcium from the cytosol back into the SR/ER. The study on erythrocytes showed an increase in Ca2+-Mg2+ ATPase activity with bencyclane treatment, suggesting a potential modulatory effect on calcium pumps.[2]

References

Investigating the Phosphodiesterase Inhibitory Activity of Bencyclane Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bencyclane (B1663192) fumarate (B1241708) is a vasoactive and spasmolytic agent that has been investigated for its therapeutic effects on circulatory disorders. While its pharmacological profile is multifaceted, this technical guide focuses on a critical evaluation of its phosphodiesterase (PDE) inhibitory activity. Although early studies suggested a potential role for PDE inhibition in its mechanism of action, further research has revealed this effect to be weak and likely not the primary driver of its clinical efficacy. This document provides a comprehensive overview of the available evidence, contextualizes the PDE inhibitory action of Bencyclane fumarate within its broader pharmacological profile—most notably its significant calcium channel blocking activity—and offers detailed experimental protocols for researchers wishing to further investigate its properties.

Phosphodiesterase Inhibitory Activity of this compound

Initial in vitro studies indicated that this compound possesses phosphodiesterase inhibitory properties, similar to other smooth muscle relaxants like papaverine (B1678415).[1] Phosphodiesterases are a superfamily of enzymes that degrade cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in various signaling pathways.[1] Inhibition of these enzymes leads to an increase in intracellular cyclic nucleotide concentrations, resulting in physiological responses such as smooth muscle relaxation.

However, the PDE inhibitory effect of Bencyclane is considered weak in comparison to its potent vasodilatory and spasmolytic actions.[1] Studies have shown that at concentrations where Bencyclane effectively induces smooth muscle relaxation, it does not significantly increase cAMP levels, which would be expected if PDE inhibition were its primary mechanism.[1] This suggests that while a weak PDE inhibitory activity exists, it is unlikely to be the main contributor to its therapeutic effects.

Comparative Pharmacological Profile: this compound vs. Papaverine

To provide context, the pharmacological properties of this compound are compared with those of Papaverine, a non-selective PDE inhibitor.[2][3]

| Feature | This compound | Papaverine |

| Primary Mechanism | Calcium Channel Blocker[4][5][6] | Phosphodiesterase Inhibitor[2][3][7] |

| PDE Inhibition | Weak[1] | Non-selective inhibitor of multiple PDE isoforms[2][3] |

| Effect on cAMP | No significant increase at therapeutic concentrations[1] | Increases intracellular cAMP levels[7][8] |

| Other Actions | Local anesthetic effect, antiplatelet activity[1][4] | - |

| Clinical Use | Peripheral vascular diseases, circulatory disorders[9] | Erectile dysfunction, cerebral and peripheral vasospasm[7] |

Primary Mechanism of Action: Calcium Channel Blockade

The predominant and clinically relevant mechanism of action for this compound is the blockade of calcium channels.[4][5][6] By inhibiting the influx of extracellular calcium into smooth muscle cells, Bencyclane prevents the activation of calcium-dependent signaling pathways that lead to muscle contraction.[4] This results in vasodilation and spasmolysis, which are the cornerstones of its therapeutic applications in treating conditions characterized by reduced blood flow and muscle spasms.[4][9]

Other Potential Mechanisms of Action

In addition to its primary role as a calcium channel blocker and its weak PDE inhibitory activity, Bencyclane has been reported to exhibit other pharmacological effects that may contribute to its overall therapeutic profile. These include a non-specific antiadrenergic effect and local anesthetic properties, which could play a role in its modulation of vascular tone and pain perception.[1]

Experimental Protocol: Phosphodiesterase Inhibition Assay

For researchers interested in quantifying the PDE inhibitory activity of this compound or other compounds, a standard in vitro phosphodiesterase inhibition assay can be employed.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against specific PDE isoforms.

Materials:

-

Recombinant human PDE enzymes (various isoforms)

-

Cyclic nucleotide substrates (cAMP or cGMP)

-

Radiolabeled cyclic nucleotides ([³H]-cAMP or [³H]-cGMP)

-

Test compound (e.g., this compound)

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Stop solution

-

Scintillation cocktail

-

96-well plates

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the PDE enzyme, the cyclic nucleotide substrate, and the various concentrations of the test compound. Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Initiation: Initiate the enzymatic reaction by adding the radiolabeled cyclic nucleotide and incubate at 37°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a stop solution.

-

Quantification: Use a suitable method, such as scintillation counting, to measure the amount of hydrolyzed radiolabeled cyclic nucleotide.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cyclic Nucleotide Signaling Pathways

The following diagram illustrates the general signaling pathways for cAMP and cGMP, highlighting the role of phosphodiesterases in their degradation.

Conclusion

References

- 1. [The mechanism of action of bencyclane on smooth musculature] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway in neuroinflammation and Parkinson's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Bencyclane | C19H31NO | CID 2312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bencyclane as an anti-sickling agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. dspace.ewha.ac.kr [dspace.ewha.ac.kr]

- 9. What is this compound used for? [synapse.patsnap.com]

Bencyclane Fumarate: A Preliminary Technical Guide on its Local Anesthetic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bencyclane (B1663192) fumarate (B1241708), a compound primarily recognized for its vasodilatory and spasmolytic effects, has demonstrated local anesthetic properties in preliminary in vitro investigations. This technical guide synthesizes the current understanding of bencyclane fumarate's local anesthetic potential, focusing on its mechanism of action, quantitative data from early studies, and the experimental protocols used to derive this information. The primary mechanism appears to be a use-dependent blockade of voltage-gated sodium channels, a characteristic shared with established local anesthetic agents. While the existing data is derived from non-neuronal tissues, it provides a foundational basis for further research into its potential application in local anesthesia. This document aims to provide a comprehensive overview for researchers and drug development professionals interested in exploring this secondary pharmacological profile of this compound.

Introduction

This compound is a pharmaceutical agent with a primary therapeutic profile centered on its vasodilatory and spasmolytic activities.[1] These effects are largely attributed to its ability to inhibit calcium influx into smooth muscle cells.[1] However, emerging evidence from preliminary studies suggests a secondary pharmacological characteristic: local anesthetic activity. This property is thought to stem from its interaction with voltage-gated sodium channels, a mechanism central to the action of conventional local anesthetics.[1] This guide provides an in-depth analysis of the preclinical data supporting the local anesthetic properties of this compound.

Mechanism of Action: Sodium Channel Blockade

The local anesthetic effect of this compound is primarily attributed to its ability to block voltage-gated sodium channels in a use-dependent or frequency-dependent manner . This means the blocking effect is more pronounced in nerve fibers that are firing action potentials more frequently. This characteristic is a hallmark of many Class I antiarrhythmic drugs and local anesthetics.

The proposed mechanism involves this compound binding to the sodium channels, thereby inhibiting the influx of sodium ions that is necessary for the depolarization phase of an action potential. This action raises the threshold for electrical excitability and slows the propagation of the nerve impulse, ultimately leading to a block of sensation. Some studies also suggest a possible contribution from a direct calcium-antagonistic mechanism at the cell membrane.

dot

Caption: Proposed mechanism of bencyclane's local anesthetic action.

Quantitative Data from Preliminary In Vitro Studies

The most detailed quantitative data on the electrophysiological effects of this compound comes from studies on non-neuronal excitable tissues, specifically frog skeletal muscle and canine cardiac Purkinje fibers. These studies provide valuable insights into its sodium channel blocking activity.

| Parameter | Tissue | Bencyclane Concentration | Observation | Reference |

| Maximal Rate of Rise (Vmax) of Action Potential | Frog Skeletal Muscle | 10 µM | Decreased from 333.7 ± 6.9 V/sec to 302.7 ± 10.2 V/sec (p < 0.05) | [1] |

| 50% Repolarization Time | Frog Skeletal Muscle | 10 µM | Increased by 33.3 ± 2.5% (p < 0.01) | [1] |

| Overshoot Potential | Frog Skeletal Muscle | 10 µM | Decreased by 11.3 ± 0.72 mV (p < 0.01) | [1] |

| Action Potential Duration (APD90) | Canine Cardiac Purkinje Fiber | 10 µM | Shortened from 258.3 ± 15.4 msec to 241.7 ± 12.1 msec (p < 0.05) | [1] |

| Tonic Block | Frog Skeletal Muscle | 5 x 10⁻⁵ mol/l | Reversible tonic block with marked reduction in overshoot potentials |

Experimental Protocols

The following outlines the key experimental methodology employed in the in vitro studies that generated the quantitative data presented above.

Preparation and Electrophysiological Recording

-

Tissues:

-

Sartorius muscles from the frog (Rana esculenta).

-

Free-running Purkinje fibers from canine hearts.

-

-

Solutions:

-

Tissues were superfused with a standard Ringer solution (for frog muscle) or Tyrode's solution (for canine Purkinje fibers) at a controlled temperature and pH.

-

This compound was dissolved in the superfusion solution to achieve the desired final concentrations (e.g., 10 µM).

-

-

Electrophysiological Measurement:

-

Conventional microelectrode techniques were used to impale individual cells.

-

Transmembrane action potentials were recorded.

-

The maximal rate of rise of the action potential (Vmax) was determined electronically.

-

Action potential duration at 90% repolarization (APD90) and time to 50% repolarization were measured.

-

Overshoot potential was also recorded.

-

-

Stimulation:

-

Tissues were stimulated using rectangular current pulses.

-

To study use-dependent effects, repetitive stimulation was applied at varying cycle lengths.

-

dot

Caption: Workflow for in vitro electrophysiological studies.

Discussion and Future Directions

The preliminary data strongly suggest that this compound possesses local anesthetic properties mediated by the blockade of sodium channels. The observed use-dependent nature of this blockade is particularly noteworthy, as it is a characteristic of clinically effective local anesthetics.

However, it is crucial to acknowledge the limitations of the current body of research. The majority of the detailed electrophysiological data has been obtained from cardiac and skeletal muscle tissues, not from peripheral nerves which are the primary targets for local anesthesia. Therefore, direct extrapolation of these findings to predict clinical efficacy in nerve blocks is not yet possible.

Future research should focus on:

-

In vivo studies: Evaluating the local anesthetic efficacy of this compound in established animal models of nerve block (e.g., rat sciatic nerve block). This would provide crucial data on the onset and duration of action.

-

Comparative studies: Directly comparing the potency and efficacy of this compound with standard local anesthetics such as lidocaine (B1675312) and bupivacaine (B1668057) in nerve block models.

-

Nerve fiber specificity: Investigating the effects of this compound on different types of nerve fibers (e.g., myelinated vs. unmyelinated, sensory vs. motor) to understand its potential for differential blockade.

-

Topical application: Assessing the potential of this compound as a topical anesthetic agent.

-

Formulation development: Exploring novel formulations to enhance its solubility and reduce potential local irritation, as hinted at in existing patent literature.

Conclusion

This compound exhibits a clear mechanism of action consistent with that of a local anesthetic, namely the use-dependent blockade of voltage-gated sodium channels. While the current quantitative data from in vitro studies on non-neuronal tissues is promising, further rigorous preclinical evaluation in models of peripheral nerve block is essential to fully elucidate its potential as a clinically useful local anesthetic agent. The information presented in this guide serves as a foundational resource for researchers and drug development professionals to design and execute the necessary studies to advance our understanding of this compound's local anesthetic properties.

References

The Neuroprotective Potential of Bencyclane Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bencyclane fumarate (B1241708), a compound with established vasodilatory and spasmolytic properties, is emerging as a candidate with significant neuroprotective potential. This technical guide synthesizes the current understanding of its mechanisms of action, focusing on its role as a calcium channel blocker and its putative activity related to the fumarate moiety in modulating oxidative stress and inflammatory pathways. We provide an overview of key experimental protocols for evaluating its neuroprotective efficacy in both in vitro and in vivo models of neuronal injury. Furthermore, this guide presents critical signaling pathways implicated in its neuroprotective effects, visualized through detailed diagrams, to facilitate further research and drug development efforts in the context of ischemic stroke and other neurodegenerative disorders.

Introduction

Neurodegenerative diseases and acute neurological injuries, such as ischemic stroke, represent a significant and growing global health burden. The pathophysiology of these conditions is complex, often involving a cascade of events including excitotoxicity, oxidative stress, neuroinflammation, and apoptosis. Bencyclane fumarate has been primarily utilized for its effects on the circulatory system, where it improves blood flow by inhibiting calcium influx into vascular smooth muscle cells.[1][2] However, its chemical structure, incorporating a fumarate group, suggests additional mechanisms of action relevant to neuroprotection. Fumaric acid esters, such as dimethyl fumarate (DMF), are known to be potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of antioxidant responses.[3][4] This guide explores the multifaceted neuroprotective potential of this compound, detailing its proposed mechanisms and providing a framework for its systematic investigation.

Putative Mechanisms of Neuroprotection

The neuroprotective effects of this compound are likely attributable to a combination of at least two key molecular actions: the blockade of calcium channels and the activation of the Nrf2 antioxidant response pathway.

Calcium Channel Blockade and Mitigation of Excitotoxicity

Glutamate (B1630785) excitotoxicity is a primary mechanism of neuronal injury in ischemic stroke and other neurodegenerative conditions.[5][6] Excessive glutamate receptor activation leads to a massive influx of calcium ions (Ca2+), triggering a downstream cascade of neurotoxic events, including mitochondrial dysfunction, activation of apoptotic pathways, and the production of reactive oxygen species (ROS).[5][7] By acting as a calcium channel blocker, this compound is hypothesized to directly counter this pathological Ca2+ influx, thereby preserving ionic homeostasis and preventing the activation of calcium-dependent degenerative enzymes.[1][8]

Fumarate-Mediated Activation of the Nrf2 Antioxidant Pathway

The fumarate moiety of Bencyclane suggests a potential role in the activation of the Nrf2 signaling pathway.[3][4] Under normal physiological conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2][9] Fumarates are known to be electrophilic and can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[10] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes.[4][11] The upregulation of these genes enhances the cellular antioxidant capacity by increasing the levels of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase, the rate-limiting enzyme in glutathione (B108866) synthesis.[4]

Signaling Pathways

Glutamate-Mediated Excitotoxicity and Calcium Overload

Caption: this compound may inhibit excessive Ca2+ influx, a key step in excitotoxicity.

Keap1-Nrf2 Antioxidant Response Pathway

Caption: The fumarate moiety may activate the Nrf2 pathway, boosting antioxidant defenses.

Experimental Protocols for Evaluating Neuroprotective Efficacy

A systematic evaluation of this compound's neuroprotective potential requires a combination of in vitro and in vivo experimental models.

In Vitro Models

-

Objective: To assess the ability of this compound to protect neurons from glutamate-induced cell death.

-

Methodology:

-

Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured for 7-10 days to allow for maturation.

-

Pre-treatment: Neurons are pre-treated with a range of concentrations of this compound for a specified duration (e.g., 1-24 hours).

-

Induction of Excitotoxicity: Cultures are exposed to a neurotoxic concentration of glutamate (e.g., 50-100 µM) for a short period (e.g., 15-30 minutes).

-

Wash and Recovery: The glutamate-containing medium is replaced with fresh medium containing the respective concentrations of this compound, and the cells are incubated for a further 24 hours.

-

Assessment of Neuroprotection:

-

Cell Viability: Quantified using the MTT assay, which measures mitochondrial metabolic activity.

-

Cytotoxicity: Measured by the lactate (B86563) dehydrogenase (LDH) release assay.

-

Apoptosis: Assessed by measuring caspase-3 activity or using TUNEL staining.[12][13]

-

Reactive Oxygen Species (ROS) Production: Measured using fluorescent probes like H2DCFDA.[14]

-

-

-

Objective: To simulate ischemic conditions in vitro and evaluate the protective effects of this compound.

-

Methodology:

-

Cell Culture: Primary neurons or neuronal cell lines (e.g., SH-SY5Y) are cultured to confluence.

-

OGD Induction: The culture medium is replaced with a glucose-free medium, and the cultures are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a duration that induces significant cell death (e.g., 1-4 hours).

-

Reperfusion: The OGD medium is replaced with normal, glucose-containing medium, and the cultures are returned to normoxic conditions. This compound can be applied during OGD, reperfusion, or both.

-

Assessment of Neuroprotection: Cell viability, cytotoxicity, apoptosis, and ROS production are assessed at various time points post-reperfusion (e.g., 24, 48 hours) using the methods described above.

-

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

-

Objective: To evaluate the neuroprotective effects of this compound in a rodent model of focal cerebral ischemia.

-

Methodology:

-

Animal Model: Adult male rats or mice are used.

-

MCAO Surgery: The middle cerebral artery is occluded, typically for 60-90 minutes, using the intraluminal suture method, followed by reperfusion.

-

Drug Administration: this compound is administered at various doses and time points (e.g., before, during, or after ischemia) via an appropriate route (e.g., intraperitoneal or intravenous).

-

Assessment of Neuroprotection:

-

Infarct Volume: Measured 24-48 hours post-MCAO by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).[15][16]

-

Neurological Deficit Scoring: Behavioral tests are performed to assess motor and sensory deficits.

-

Histological Analysis: Brain sections are analyzed for markers of apoptosis (e.g., activated caspase-3) and neuroinflammation (e.g., microglial activation).

-

-

Quantitative Data Presentation

While specific quantitative data for the neuroprotective effects of this compound are not yet widely available in the public domain, the following tables illustrate the expected data formats and include representative data for Dimethyl Fumarate (DMF), another fumarate-containing compound, for illustrative purposes.

Table 1: In Vitro Neuroprotective Effects of Fumarate-Containing Compounds

| Experimental Model | Compound | Concentration | Outcome Measure | Result (Illustrative) |

| Glutamate Excitotoxicity | This compound | 1-100 µM | Cell Viability (%) | To be determined |

| Glutamate Excitotoxicity | This compound | 1-100 µM | Caspase-3 Activity (fold change) | To be determined |

| Oxidative Stress (H₂O₂) | Dimethyl Fumarate | 10 µM | Cell Viability (%) | Increased to ~80% from 50% in stressed cells |

| Oxidative Stress (H₂O₂) | Dimethyl Fumarate | 10 µM | ROS Levels (fluorescence intensity) | Decreased by ~40% compared to stressed cells |

Table 2: In Vivo Neuroprotective Effects of Fumarate-Containing Compounds in MCAO Model

| Compound | Dose | Administration Time | Outcome Measure | Result (Illustrative)[17][18] |

| This compound | To be determined | Pre-, during, or post-MCAO | Infarct Volume (% of hemisphere) | To be determined |

| This compound | To be determined | Post-MCAO | Neurological Deficit Score | To be determined |

| Dimethyl Fumarate | 15 mg/kg | Immediately post-MCAO | Infarct Volume (% of hemisphere) | Significant reduction |

| Dimethyl Fumarate | 15 mg/kg | Immediately post-MCAO | Brain Edema | Significantly reduced |

Conclusion and Future Directions

This compound presents a compelling case for investigation as a neuroprotective agent. Its dual mechanism of action, targeting both calcium-mediated excitotoxicity and oxidative stress via the Nrf2 pathway, positions it as a promising candidate for the treatment of complex neurological disorders. The experimental frameworks provided in this guide offer a robust starting point for researchers to systematically evaluate its efficacy and further elucidate its molecular mechanisms. Future research should focus on generating specific quantitative data for this compound in the described models, exploring its pharmacokinetic and pharmacodynamic properties in the central nervous system, and investigating its potential in combination with other neuroprotective or thrombolytic agents. Such studies will be crucial in translating the neuroprotective potential of this compound from the laboratory to the clinic.

References

- 1. researchgate.net [researchgate.net]

- 2. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ca2+ signals and death programmes in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. old.sm.unife.it [old.sm.unife.it]

- 7. Frontiers | A Neurotoxic Ménage-à-trois: Glutamate, Calcium, and Zinc in the Excitotoxic Cascade [frontiersin.org]

- 8. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Caspase 3-Dependent Cell Death of Neurons Contributes to the Pathogenesis of West Nile Virus Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intracerebral injection of caspase-3 inhibitor prevents neuronal apoptosis after kainic acid-evoked status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reactive oxygen species modulate the differentiation of neurons in clonal cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. researchgate.net [researchgate.net]

- 17. Dimethyl Fumarate Attenuates Lymphocyte Infiltration and Reduces Infarct Size in Experimental Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Foundational Research on Bencyclane Fumarate as an Anti-Sickling Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sickle cell disease (SCD) is a debilitating genetic disorder characterized by the polymerization of hemoglobin S (HbS) under deoxygenated conditions, leading to erythrocyte sickling, vaso-occlusion, and severe clinical sequelae. One therapeutic strategy involves preventing the dehydration of sickle erythrocytes, a process known to accelerate HbS polymerization. This technical guide delves into the foundational research exploring Bencyclane fumarate (B1241708), a vasodilating calcium channel blocker, as a potential anti-sickling agent. The core of this investigation centers on a key clinical study that demonstrates Bencyclane's efficacy in modifying erythrocyte cation transport and reducing sickling. This document provides a detailed overview of the experimental data, methodologies, and proposed mechanisms of action, intended to inform further research and drug development efforts in the field of SCD therapeutics.

Introduction to Bencyclane Fumarate and its Rationale in Sickle Cell Disease

This compound is primarily known for its vasodilatory and spasmolytic properties, achieved through the inhibition of calcium entry into vascular smooth muscle cells.[1] The rationale for its investigation in SCD stems from the crucial role of intracellular cation concentrations in the pathophysiology of erythrocyte sickling. Dehydration of sickle erythrocytes, which increases the intracellular concentration of HbS, is a major contributor to the polymerization process.[2] This dehydration is linked to abnormal ion transport, including elevated intracellular calcium and defective functioning of ion pumps like the Na+-K+ ATPase and the Ca2+-Mg2+ ATPase.[2]

Bencyclane, as a calcium channel blocker, was hypothesized to counteract these pathological ion fluxes, thereby preventing erythrocyte dehydration and exhibiting anti-sickling properties.[2] Foundational research has shown that it not only acts on calcium and fast sodium channels but also influences the activity of critical ion pumps in sickle erythrocytes.[2]

Quantitative Data Summary

The primary clinical investigation into this compound's anti-sickling effects involved 18 patients with homozygous sickle cell anemia. The patients were administered an oral dose of 100 mg of Bencyclane three times daily for one month.[2] The key quantitative findings from this study are summarized in the tables below, comparing measurements taken before and after the treatment period.

Table 1: Effect of this compound on Erythrocyte ATPase Activity [2][3]

| Parameter | Before Treatment (mean ± SD) | After Treatment (mean ± SD) | P-value |

| Na+-K+ ATPase Activity (nmol Pi/mg protein/h) | 256 ± 29 | 331 ± 37 | < 0.0001 |

| Ca2+-Mg2+ ATPase Activity (nmol Pi/mg protein/h) | 172 ± 12 | 222 ± 44 | < 0.0001 |

Table 2: Effect of this compound on Intracellular Calcium and Erythrocyte Properties [2][3]

| Parameter | Before Treatment (mean ± SD) | After Treatment (mean ± SD) | P-value |

| Intracytoplasmic Ca2+ Concentration (μmol/l) | 3.5 ± 0.6 | 2.7 ± 0.25 | < 0.0001 |

| Irreversibly Sickled Cells (ISCs) (%) | 21.4 | 14.4 | < 0.05 |

| Mean Corpuscular Hemoglobin Concentration (MCHC) (g/dl) | 34.5 | 33.0 | < 0.05 |

Experimental Protocols

The foundational study employed the following methodologies to assess the efficacy of this compound:

Patient Population and Dosing Regimen

-

Participants: 18 patients (7 male, 11 female, mean age 24.5 ± 7.0 years) with homozygous sickle cell (SS) anemia in a steady state.[2]

-

Inclusion Criteria: Patients who had provided informed consent and had not received a blood transfusion during the study period.[2]

-

Treatment: Bencyclane was administered orally at a dose of 100 mg three times per day for one month.[2]

-

Sample Collection: Blood specimens were collected from patients at baseline (before treatment) and after one month of continuous therapy.[2]

Measurement of Erythrocyte ATPase Activity

-

Erythrocyte Membrane Preparation: Erythrocyte membranes were prepared following the procedure described by Beutler et al. (1983).[2]

-

Assay Principle: The ATPase activity was determined by measuring the amount of inorganic phosphate (B84403) (Pi) released per hour for each milligram of protein. The reaction was conducted in the presence of 3mM disodium (B8443419) adenosine (B11128) 5'-triphosphate (ATP).[2]

Determination of Intracytoplasmic Calcium Concentration

-

The specific methodology for measuring intracytoplasmic calcium concentration was not detailed in the primary source but was compared against values from 10 normal controls (1.99 ± 0.28 μmol/l).[2] Standard methods for this measurement in erythrocytes typically involve fluorescent calcium indicators or atomic absorption spectroscopy.

Quantification of Irreversibly Sickled Cells (ISCs)

-

Method: A peripheral blood smear was prepared for each patient.[2]

-

Analysis: The percentage of ISCs was determined by a physician through microscopic examination of the blood smear.[2]

Measurement of Mean Corpuscular Hemoglobin Concentration (MCHC)

-

The MCHC, an indicator of red blood cell dehydration, was measured as part of a standard complete blood count (CBC) analysis.

Visualizing Mechanisms and Workflows

Proposed Signaling Pathway of this compound in Sickle Erythrocytes

The following diagram illustrates the proposed mechanism of action of this compound in mitigating the pathophysiology of sickle cell disease based on the foundational research findings.

Caption: Proposed mechanism of Bencyclane's anti-sickling effect.

Experimental Workflow of the Foundational Clinical Study

This diagram outlines the workflow of the clinical investigation that provided the core data on this compound's anti-sickling properties.

Caption: Workflow of the this compound clinical study.

Discussion and Future Directions

The foundational research on this compound presents compelling evidence for its potential as an orally administered anti-sickling agent.[2][3] The drug appears to work through a multi-faceted mechanism that favorably alters the cation composition of sickle erythrocytes.[2] By stimulating the activity of Na+-K+ ATPase and Ca2+-Mg2+ ATPase, and likely by blocking calcium influx, Bencyclane leads to a reduction in intracellular calcium, an improvement in cell hydration (as indicated by the decrease in MCHC), and consequently, a significant reduction in the percentage of irreversibly sickled cells.[2][3]

While these initial findings are promising, several areas warrant further investigation:

-

Dose-Response Relationship: A more detailed dose-ranging study is needed to establish the optimal therapeutic dose and to understand the concentration-dependent effects on the various measured parameters.

-

Long-Term Efficacy and Safety: The initial study was conducted over a one-month period. Longer-term studies are essential to evaluate the sustained efficacy and safety profile of Bencyclane in SCD patients.

-

In Vitro Mechanistic Studies: Further in vitro experiments could elucidate the precise molecular interactions between Bencyclane and the erythrocyte membrane ion channels and pumps.

-

Clinical Endpoints: Future clinical trials should include clinical endpoints such as the frequency of vaso-occlusive crises, pain scores, and quality of life measures to translate the observed cellular effects into clinical benefits.

Conclusion

The foundational research on this compound has established it as a promising candidate for an oral anti-sickling therapy. Its mechanism of action, centered on the restoration of normal erythrocyte cation balance, directly addresses a key pathological feature of sickle cell disease. The significant improvements in ATPase activity, reduction in intracellular calcium, and decrease in MCHC and ISC counts provide a strong rationale for continued investigation. This technical guide summarizes the critical data and methodologies from this early research to serve as a valuable resource for scientists and clinicians working towards developing novel and effective treatments for sickle cell disease.

References

An In-depth Technical Guide to Bencyclane Fumarate: Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bencyclane (B1663192) fumarate (B1241708), a vasodilator agent with multifaceted pharmacological effects. This document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, presenting quantitative data in structured tables and illustrating key pathways and workflows with diagrams.

Introduction

Bencyclane fumarate is a pharmaceutical compound recognized for its vasodilatory and spasmolytic properties, making it a subject of interest in the management of peripheral vascular and circulatory disorders.[1][2] Marketed under trade names such as Halidor and Fludilat, its therapeutic effects are primarily attributed to its ability to relax vascular smooth muscle, thereby improving blood flow and oxygen supply to tissues.[1][2][3] Beyond its primary vasodilatory action, this compound also exhibits antiplatelet, fibrinolytic, and potential neuroprotective effects, highlighting its complex pharmacological profile.[1][2][4] This guide serves as a technical resource, consolidating key information on its chemical characteristics and biological activities.

Chemical Structure and Properties

This compound (CAS Registry Number: 14286-84-1) is the fumaric acid salt of the bencyclane base.[1][5] The salt formation enhances properties like solubility for pharmaceutical applications.[1]

The chemical structure of bencyclane consists of a 1-benzylcycloheptyl group linked via an ether bond to a N,N-dimethylaminopropyl moiety.[6]

IUPAC Name: 3-((1-benzylcycloheptyl)oxy)-N,N-dimethylpropan-1-amine fumarate[3]

Synonyms: Halidor, Fludilat, Angiociclan, EGYT-201[3][5]

Physicochemical and Identification Properties

The key physicochemical identifiers and properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Registry Number | 14286-84-1 | [3][5][7] |

| Molecular Formula | C₂₃H₃₅NO₅ | [3][5][8] |

| Molecular Weight | 405.53 g/mol | [3][5][9] |

| Appearance | White crystals | [7] |

| Melting Point | 131-133 °C | [5][7] |

| Solubility | Sparingly soluble in water; very soluble in ethanol. | [7] |

| InChI Key | LSTKNZAMFRGXCG-WLHGVMLRSA-N | [1][3] |

| SMILES | CN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O | [3][9] |

Pharmacological Properties and Mechanism of Action

This compound's therapeutic effects stem from a combination of actions on vascular and hematological systems. Its primary mechanism involves the modulation of calcium ion channels, though other activities contribute to its overall pharmacological profile.[1][2]

Mechanism of Action

The cornerstone of this compound's action is the blockade of calcium channels in vascular smooth muscle cells.[1][4] By inhibiting the influx of extracellular calcium ions, it prevents the activation of contractile proteins, leading to muscle relaxation and vasodilation.[2][4] This improves blood flow and reduces vascular resistance.[2]

While early studies investigated its potential as a phosphodiesterase (PDE) inhibitor, its effect on PDE is considered weak and unlikely to be the primary cause of smooth muscle relaxation, especially since it does not significantly increase cAMP levels.[10] Other contributing mechanisms include:

-

Antiplatelet Activity: The compound inhibits platelet aggregation, reducing the risk of thrombus formation.[1][4]

-

Spasmolytic Effect: It directly alleviates spasms in smooth muscle, which is beneficial in conditions characterized by vascular constriction.[2][4]

-

Local Anesthetic Action: Some research suggests a non-specific local anesthetic effect on the cell membrane may contribute to its activity.[1][10]

The primary signaling pathway is illustrated below.

Pharmacokinetics and Toxicology

Pharmacokinetic studies in humans have elucidated the absorption, distribution, and elimination profile of bencyclane. Toxicological data from animal studies provide insight into its safety profile.

Table 2: Pharmacokinetic Parameters in Humans (Oral Administration)

| Parameter | Value | Reference(s) |

| Time to Max. Plasma Conc. (Tmax) | ~2 hours | [11] |

| Max. Plasma Conc. (Cmax) | ~2 µg/mL (200 mg dose) | [11] |

| Elimination Half-life (t₁/₂) | 360 - 480 minutes | [11] |

| Protein Binding | ~30-40% | [11] |

Table 3: Acute Toxicity Data (LD₅₀)

| Species | Route | LD₅₀ Value (mg/kg) | Reference(s) |

| Rat | Oral | 414 | [7] |

| Rat | Intravenous | 41 | [7] |

| Rat | Subcutaneous | 257 | [7] |

| Rat | Intraperitoneal | 86 | [7] |

| Mouse | Oral | 446 | [7] |

| Mouse | Intraperitoneal | 132 | [7] |

Experimental Protocols

This section details methodologies for the synthesis and quantitative analysis of bencyclane.

Synthesis of Bencyclane

The synthesis of the bencyclane base typically starts from cycloheptanone (B156872) (suberone) and involves a Grignard reaction followed by an ether synthesis.[1][6]

Methodology: